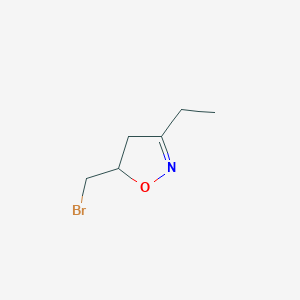

5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole

描述

Historical Context and Development of Dihydroisoxazoles

Dihydroisoxazoles emerged as a critical class of heterocyclic compounds in the mid-20th century, driven by their structural versatility and pharmacological potential. The development of 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole builds on foundational work in nitrile oxide cycloadditions and bromomethylation reactions. Early synthetic routes for dihydroisoxazoles focused on [3+2] cycloadditions between nitrile oxides and alkenes, enabling access to diverse substitution patterns. The introduction of bromomethyl groups, as seen in this compound, became prominent in the 2010s, driven by the need for electrophilic intermediates in medicinal chemistry.

A landmark study in 2014 demonstrated the utility of dihydroisoxazole scaffolds as covalent inhibitors of transglutaminase 2, highlighting their role in modulating posttranslational protein modifications. This spurred interest in optimizing bromomethyl-substituted derivatives for targeted therapeutic applications, including anticancer and antimicrobial agents.

Classification and Nomenclature

This compound belongs to the 4,5-dihydroisoxazole (isoxazoline) family, characterized by a partially saturated five-membered ring containing one oxygen and one nitrogen atom. Its systematic IUPAC name is 5-(bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole , reflecting:

- Positional numbering : The bromomethyl group at C5, ethyl group at C3.

- Saturation : Partial saturation at the 4,5-positions.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₀BrNO | |

| Molecular weight | 192.05 g/mol | |

| SMILES | CCC1=NOC(CBr)C1 | |

| InChIKey | AVZKDSYPBXYOLW-UHFFFAOYSA-N |

The compound’s structure features a reactive bromomethyl group at C5, which participates in nucleophilic substitutions, and a planar isoxazoline ring that influences electronic distribution.

Position of this compound Among Heterocyclic Compounds

As a 4,5-dihydroisoxazole, this compound occupies a unique niche:

- Electron-deficient heterocycle : The isoxazoline ring’s conjugation between nitrogen and oxygen creates regions of electron deficiency, enabling interactions with biological targets.

- Bridged functionality : The ethyl group at C3 provides steric bulk, while the bromomethyl group at C5 serves as a reactive handle for derivatization.

- Comparative reactivity : Unlike fully aromatic isoxazoles, the partial saturation in dihydroisoxazoles reduces ring strain, enhancing stability while retaining electrophilicity at the bromomethyl position.

Its structural hybridity makes it a versatile precursor for synthesizing complex molecules, including antiviral and anticancer agents.

Research Significance in Heterocyclic Chemistry

This compound has become a focal point in drug discovery due to:

- Covalent inhibition potential : The bromomethyl group forms irreversible bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites, as demonstrated in transglutaminase 2 inhibition.

- Antimicrobial activity : Derivatives show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) as low as 14 μg/mL.

- Anticancer applications : Analogues inhibit hepatocellular carcinoma and breast cancer cell proliferation (IC₅₀: 0.7–9.5 μM) by inducing apoptosis.

- Synthetic flexibility : The bromomethyl group enables cross-coupling reactions, nucleophilic substitutions, and ring-expansion strategies to access diverse chemical space.

属性

IUPAC Name |

5-(bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZKDSYPBXYOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672375 | |

| Record name | 5-(Bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-87-8 | |

| Record name | 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromomethylation of 3-ethyl-4,5-dihydroisoxazole

The most common synthetic route to 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole involves the bromomethylation of 3-ethyl-4,5-dihydroisoxazole. This process typically uses bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of a base.

| Parameter | Details |

|---|---|

| Starting Material | 3-ethyl-4,5-dihydroisoxazole |

| Bromomethylating Agents | Bromomethyl acetate, bromomethyl ether |

| Base | Sodium hydride, potassium carbonate |

| Solvent | Dichloromethane, tetrahydrofuran (THF) |

| Temperature | Low temperatures (to control reactivity) |

| Reaction Time | Typically several hours |

| Purification | Recrystallization, chromatography |

The reaction proceeds by nucleophilic substitution where the bromomethylating agent introduces the bromomethyl group at the 5-position of the isoxazoline ring. The base deprotonates the substrate to enhance nucleophilicity, facilitating substitution.

Halogenation of 3-unsubstituted 4,5-dihydroisoxazoles

An alternative approach involves direct halogenation of 3-unsubstituted 4,5-dihydroisoxazoles using halogenating reagents. Although this method is more general for 3-halogenated derivatives, it provides insights into bromination strategies relevant to the target compound.

Halogenating Reagents Include:

- Elemental bromine (Br2)

- N-bromosuccinimide (NBS)

- Bromine with hydrogen peroxide (H2O2)

- Organic hypobromites (e.g., tert-butyl hypobromite)

- Sulfuryl chloride or thionyl chloride (for chlorination but analogous bromination possible)

- Use of equimolar to 10-fold excess of halogenating reagent, preferably 1 to 1.5 equivalents for controlled substitution

- Solvents such as tert-butanol, toluene, or chlorinated hydrocarbons

- Temperature control to avoid decomposition of intermediates

- Precaution due to toxicity and instability of intermediates (dihaloformoximes and halogenated isoxazoles can decompose violently)

This method is less favored for this compound due to moderate yields and safety concerns but is important for understanding halogenation chemistry of isoxazoles.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound employs similar bromomethylation routes but emphasizes process safety, efficiency, and scalability.

- Use of continuous flow reactors to control exothermicity and improve safety

- Automated reagent addition and temperature monitoring

- Purification by recrystallization or chromatography to achieve high purity

- Minimization of solvent volume (generally less than 5 L per mole of starting material) for cost-effectiveness

- Avoidance of unstable intermediates by in situ generation and immediate consumption

Related Synthetic Strategies and Research Findings

While direct literature on this exact compound is limited, related research on 5-substituted isoxazoles provides useful methodologies:

- Nucleophilic substitution reactions of bromomethyl groups allow derivatization into various functionalized isoxazoles.

- Late-stage functionalization techniques using halogenated intermediates improve the versatility of the synthetic route.

- Use of mild bases and controlled temperatures enhances regioselectivity and yield.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromomethylation of 3-ethyl-4,5-dihydroisoxazole | 3-ethyl-4,5-dihydroisoxazole | Bromomethyl acetate/ether, NaH or K2CO3, DCM or THF, low temp | High selectivity, good yields | Requires careful temperature control |

| Halogenation of 3-unsubstituted 4,5-dihydroisoxazoles | 3-unsubstituted 4,5-dihydroisoxazole | Br2, NBS, or bromine + oxidants, solvents like tert-butanol | Direct halogenation | Moderate yields, unstable intermediates, safety hazards |

| Industrial continuous flow synthesis | Same as lab scale | Automated reagent addition, flow reactors, solvent control | Scalable, safer, efficient | Requires specialized equipment |

化学反应分析

Types of Reactions

5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it a valuable component in synthetic organic chemistry .

2. Medicinal Chemistry

- Biological Activity : Research indicates that this compound exhibits potential biological activities. Its electrophilic bromomethyl group can interact with nucleophilic sites in biological molecules, leading to the development of new bioactive compounds . Studies are ongoing to explore its efficacy as an antimicrobial or anticancer agent.

3. Material Science

- Development of Specialty Chemicals : The compound is also utilized in the production of specialty chemicals with specific properties, which can be applied in various industrial processes .

Case Study 1: Synthesis and Application in Drug Development

A study explored the use of this compound as a precursor for synthesizing novel pharmaceutical agents targeting specific diseases. The compound's ability to form covalent bonds with biological targets was highlighted as a key factor in its potential therapeutic efficacy.

Case Study 2: Agrochemical Applications

Research has demonstrated that derivatives of this compound can be utilized in developing agrochemicals that enhance crop protection. The compound's unique properties allow for modifications that improve efficacy against pests while minimizing environmental impact.

作用机制

The mechanism of action of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, altering the function and activity of the target molecules . The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .

相似化合物的比较

Key Observations:

Substituent Effects on Polarity :

- The introduction of a phenyl group (e.g., 3-phenyl derivative ) increases molecular weight and hydrophobicity compared to the ethyl-substituted compound.

- Methoxy groups (e.g., 4-methoxyphenyl ) enhance polarity, as evidenced by TLC retention factors (Rf = 0.50) .

Halogen Influence on Reactivity :

- Bromomethyl derivatives exhibit higher molecular weights and greater leaving-group ability compared to chloromethyl or iodomethyl analogs. For example, the bromomethyl compound (MW 192.05) is lighter than its iodomethyl counterpart (MW 333.12) but heavier than the chloromethyl analog (MW 241.67) .

Aromatic substituents (e.g., phenyl or 4-methoxyphenyl) alter electronic environments, shifting NMR signals (e.g., aromatic protons at δ 7.42–7.72 ppm ).

生物活性

5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves bromomethylation of 3-ethyl-4,5-dihydroisoxazole using bromomethylating agents such as bromomethyl acetate or bromomethyl ether. The reaction is commonly conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to enhance yield and control reactivity.

Key Synthetic Route:

- Starting Material : 3-ethyl-4,5-dihydroisoxazole

- Reagents : Bromomethylating agents (e.g., bromomethyl acetate)

- Conditions : Base (sodium hydride or potassium carbonate), organic solvent (dichloromethane), low temperature

The mechanism of action for this compound involves its electrophilic bromomethyl group, which can react with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction may lead to the formation of covalent bonds that alter the function and activity of these biomolecules.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Antibacterial Activity : Preliminary studies indicate that derivatives of isoxazole compounds exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 4 μg/mL against resistant strains .

- Anti-inflammatory Effects : Compounds within the isoxazole family are noted for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory pathways, providing therapeutic potential for conditions characterized by excessive inflammation .

- Antifungal and Analgesic Properties : Isoxazole derivatives have also been reported to possess antifungal and analgesic activities, broadening their applicability in treating various infections and pain-related conditions .

Comparative Analysis of Biological Activities

Case Studies and Research Findings

- Antibacterial Studies : A study focused on the antibacterial potential of isoxazole derivatives found that specific structural modifications could enhance activity against resistant bacterial strains. The molecular docking studies indicated strong binding affinities to bacterial proteins, suggesting a targeted mechanism of action .

- In Vivo Studies : In vivo assessments using animal models have shown promising results for anti-inflammatory effects, where treatment with isoxazole derivatives led to a significant reduction in inflammation markers compared to control groups .

常见问题

Q. What synthetic methodologies are effective for preparing 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole?

The compound can be synthesized via [3+2] cycloaddition (32CA) reactions, a widely used approach for dihydroisoxazole derivatives. For example, nitrile N-oxides (TACs) react with bromo-substituted alkenes under reflux conditions, followed by purification via column chromatography or recrystallization. Reaction monitoring with HPLC ensures completion (e.g., 20 hours for similar cycloadditions) . Optimizing solvent choice (e.g., DMSO for solubility) and reaction time (e.g., 18-hour reflux) improves yields, as seen in analogous hydrazide-derived syntheses .

Q. How can structural characterization of this compound be performed?

A combination of spectroscopic techniques is critical:

- NMR : and NMR identify regiochemistry (e.g., distinguishing C4 vs. C5 substitution) by analyzing coupling patterns and chemical shifts of dihydroisoxazole protons .

- IR : Functional groups like C-Br (~500–600 cm) and isoxazole C=N (~1595 cm) confirm structural motifs .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., 192.05 g/mol for CHBrNO) .

Q. What purification strategies are recommended for this compound?

Recrystallization using water-ethanol mixtures (yield ~65%) or column chromatography with silica gel are effective. For brominated derivatives, ensure inert conditions to prevent decomposition. Purity can be verified via melting point analysis (e.g., 72–85°C for analogous bromomethyl isoxazoles) .

Advanced Research Questions

Q. How can regiochemical ambiguities in 4,5-dihydroisoxazole derivatives be resolved experimentally?

Advanced NMR techniques, such as - COSY and NOESY, clarify spin systems and spatial arrangements. For example, in nitromethyl-substituted analogs, NMR signals for H5 and CH protons distinguish C4 vs. C5 substitution by comparing chemical shifts to literature data (e.g., 5-(hydroxymethyl) vs. 4-(hydroxymethyl) isomers) . X-ray crystallography provides definitive regiochemical assignments but requires high-purity crystals .

Q. What mechanistic insights govern the reactivity of bromomethyl-substituted dihydroisoxazoles in nucleophilic substitutions?

The bromomethyl group acts as an electrophilic site, enabling alkylation reactions. For example, SN2 displacement with amines or thiols can generate functionalized derivatives. Kinetic studies using NMR or conductivity measurements reveal reaction rates, while computational DFT analyses predict transition states and regioselectivity .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., MIC determination via broth microdilution) .

- Antioxidant studies : DPPH radical scavenging assays quantify activity, with IC values compared to ascorbic acid controls .

- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

- Side reactions : Competing pathways (e.g., over-alkylation) require controlled stoichiometry and temperature.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Process monitoring : In-line FTIR or Raman spectroscopy ensures real-time tracking of reaction progress .

Data Contradiction and Validation

Q. How to address discrepancies in reported spectral data for dihydroisoxazole derivatives?

Cross-validate with multiple techniques:

- Compare experimental NMR shifts to computational predictions (e.g., DFT-based NMR calculations) .

- Replicate synthesis using literature protocols (e.g., cycloaddition conditions in ) to confirm spectral reproducibility.

- Consult databases like SciFinder for consensus data on analogous structures .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。